3,3,3-trifluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propane-1-sulfonamide is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propane-1-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the furan moiety: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under basic conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes. The pyrazole and furan rings may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propane-1-sulfonamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethyl, pyrazole, and furan functionalities. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3S/c1-18-10(4-6-16-18)11-3-2-9(21-11)8-17-22(19,20)7-5-12(13,14)15/h2-4,6,17H,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFRVPQHMREDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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